molecular formula C22H29N9O9S2 B058041 Cefbuperazone CAS No. 76610-84-9

Cefbuperazone

Cat. No. B058041
CAS RN: 76610-84-9
M. Wt: 627.7 g/mol
InChI Key: SMSRCGPDNDCXFR-CYWZMYCQSA-N
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Description

Synthesis Analysis

Cefbuperazone synthesis involves multiple steps starting from 4-ethyl-2,3-dioxopiperazine. Initially, it undergoes chlorination with triphosgene, followed by condensation with D-threonine. This is then subjected to oxidation with formic acid and chlorination with oxalyl chloride to produce a complex intermediate. This intermediate undergoes further condensation with specific reagents leading to cefbuperazone upon deprotection of specific groups. The synthesis showcases a complex procedure with a total yield of about 5% (Wenfeng, 2010). Another synthesis method starts with D-threonine, acylating it with monosilane and further steps to eventually generate cefbuperazone, validated by 1H-NMR, indicating a simpler and more chemically efficient method (Xuan, 2009).

Scientific Research Applications

  • Obstetrics and Gynecology : Cefbuperazone has been found to effectively transfer into various internal genital organs, showing a high efficacy rate in treating patients in obstetrics and gynecology. Studies report excellent to good effectiveness rates in a majority of cases, with minimal side effects observed (Takamura, 1983); (Seiga et al., 1983); (Anai et al., 1983); (Yatsugi et al., 1983).

  • Pediatrics : Clinical studies in the pediatric field have shown that Cefbuperazone is effective in treating bacterial infections in children, with an efficacy rate of 100% in most cases. The antibiotic demonstrated excellent activity against Gram-negative bacilli, and side effects were minimal (Watanabe et al., 1983); (Okada & Fukukawa, 1983).

  • Antibacterial Activity : Cefbuperazone has been found to be effective against a range of Gram-negative bacteria, including E. coli and Klebsiella pneumoniae. It has shown strong in vitro and in vivo antibacterial activity and is particularly potent against most Gram-negative bacteria (You Xue-fu, 2011).

  • Activity Against Anaerobic Bacteria : The antibiotic has been tested against various anaerobic bacteria, demonstrating good activity against species such as Bacteroides fragilis. It was found to be comparable to cefoxitin in its effectiveness against these bacteria (Dias et al., 1985); (Goldstein & Citron, 1985).

  • Synthesis and Pharmacokinetics : Studies on the synthesis of Cefbuperazone and its pharmacokinetic characteristics have been conducted, contributing to the understanding of its production and behavior in the body (Wenfeng, 2010); (Xuan, 2009).

Safety And Hazards

Cefbuperazone should be handled with care to avoid dust formation and inhalation . In case of accidental ingestion or contact with skin or eyes, immediate medical attention is advised .

Future Directions

As Cefbuperazone is still under experimental investigation, future research will likely focus on fully annotating its pharmacological properties, including its indication, contraindications, pharmacodynamics, absorption, distribution, metabolism, elimination, half-life, clearance, adverse effects, toxicity, and pathways .

properties

IUPAC Name

(6R,7S)-7-[[(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N9O9S2/c1-5-29-6-7-30(16(35)15(29)34)20(39)23-12(10(2)32)14(33)24-22(40-4)18(38)31-13(17(36)37)11(8-41-19(22)31)9-42-21-25-26-27-28(21)3/h10,12,19,32H,5-9H2,1-4H3,(H,23,39)(H,24,33)(H,36,37)/t10-,12+,19+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSRCGPDNDCXFR-CYWZMYCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C(C)O)C(=O)NC2(C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H]([C@H](C)O)C(=O)N[C@]2([C@@H]3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N9O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701024595
Record name Cefbuperazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701024595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

627.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefbuperazone

CAS RN

76610-84-9
Record name Cefbuperazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76610-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefbuperazone [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefbuperazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13638
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Cefbuperazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701024595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFBUPERAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0785J3X40
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
938
Citations
NJ Khan, JA Bihl, RF Schell, JL LeFrock… - Antimicrobial agents …, 1984 - Am Soc Microbiol
… Cefbuperazone and cefpiramide were reconstituted in sterile distilled water. Cefmen- … These findings suggest that BMY-28142 mnay be more useful clinically than cefbuperazone and …
Number of citations: 51 journals.asm.org
SD Shafran, J Wong, AW Chow - Antimicrobial agents and …, 1985 - Am Soc Microbiol
The in vitro activities of Sch 34343, a new penem antibiotic, and cefbuperazone, a new cephamycin antibiotic, were determined against 459 clinical anaerobic bacterial isolates and …
Number of citations: 9 journals.asm.org
I SUZUKI, H SENDA, T YOKOTA - The Journal of Antibiotics, 1985 - jstage.jst.go.jp
… , cefbuperazone manifested a higher activity than the other cephems against infections with Escherichia coli and Klebsiella pneumoniae. Cefbuperazone … activity of cefbuperazone could …
Number of citations: 14 www.jstage.jst.go.jp
Y KAZAOKA, K TANGE, A SUZUKI… - Japanese Journal of …, 1986 - jstage.jst.go.jp
3) The hightest concentratins of CBPZ were 32. 1 pg/ml in the gum and 31.8 pg/ml in the cyst wall. These concentraions were noted to show good distribution. The above results …
Number of citations: 0 www.jstage.jst.go.jp
N Iwai, Y Taneda, A Sasaki, F Mizoguchi… - The Japanese Journal …, 1983 - europepmc.org
T-1982 (cefbuperazone), a new cephamycin antibiotic, was basically and clinically studied in the field of pediatrics, and the following results were obtained. 1. The antibacterial activity …
Number of citations: 1 europepmc.org
K TANIO, K RYOKE, T HAMADA… - Japanese Journal of …, 1988 - jstage.jst.go.jp
… Cefbuperazone (CBPZ) in 63 cases of various infections in the oro-facial region was carried out. Bacteria were isolated from the infectious lesions and their sensitivity to Cefbuperazone …
Number of citations: 0 www.jstage.jst.go.jp
RH Prabhala, H Thadepalli, B Rao… - Antimicrobial agents …, 1985 - Am Soc Microbiol
… However, the activity of cefbuperazone was comparable to that of moxalactam against all … alter the MICs of cefbuperazone for B. fragilis. Cefbuperazone showed synergistic activity when …
Number of citations: 3 journals.asm.org
K RYOKE, H ISHIGAME, K TANIO… - Japanese Journal of …, 1988 - jstage.jst.go.jp
5. T 1/2 in serum were 25.4 minutes in adult rabbits and 35.1 minutes in infant rabbits. 6. Serum concentrations in infant rabbits were low compared with adult rabbits. The …
Number of citations: 0 www.jstage.jst.go.jp
N Woo, YK Kim, MJ Park, KM Lee, W Shin - 한국분석과학회학술대회, 2017 - dbpia.co.kr
… ‘cefbuperazone sodium for injection’and ‘cefbuperazone sodium’as a final target to study. We have developed the common assay of ‘cefbuperazone … products of cefbuperazone sodium …
Number of citations: 0 www.dbpia.co.kr
EJ Goldstein, DM Citron - Antimicrobial agents and chemotherapy, 1985 - Am Soc Microbiol
The activity of cefbuperazone against 266 strains of anaerobic bacteria was determined by the agar dilution method and compared with cefoxitin, moxalactam, piperacillin, and …
Number of citations: 5 journals.asm.org

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